2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate
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Overview
Description
. This compound is known for its unique structure and reactivity, making it a valuable tool in synthetic chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl carbonate group can be oxidized to form benzoic acid derivatives.
Reduction: The boronic acid moiety can be reduced to form boronic esters or borane derivatives.
Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Boronic esters or borane derivatives.
Substitution: Various substituted pyrrolidinyl compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with boronic acid functionalities. Biology: It serves as a reagent in biochemical assays and protein labeling studies. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate exerts its effects depends on its specific application. In biochemical assays, it may act as a crosslinker or labeling agent, interacting with specific molecular targets through its reactive functional groups. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-sulfinyldipropionate (DSSO): A crosslinker used in protein-protein interaction studies.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: A boronic acid derivative used in organic synthesis.
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: A reagent used in chemical biology.
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate stands out due to its combination of reactive functional groups, which allows for diverse chemical transformations and applications. Its ability to participate in multiple types of reactions makes it a versatile tool in scientific research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO7/c1-17(2)18(3,4)27-19(26-17)13-7-5-12(6-8-13)11-24-16(23)25-20-14(21)9-10-15(20)22/h5-8H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVFCJGCTPWGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)ON3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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